molecular formula C12H17IN2S B2974485 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 1351642-40-4

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B2974485
CAS No.: 1351642-40-4
M. Wt: 348.25
InChI Key: XGVXJGPICIRYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide is a compound belonging to the thiazole family, which is known for its diverse biological activities and applications in various fields Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms

Future Directions

Future research on benzo[d]thiazol-2(3H)-one derivatives could focus on exploring their potential therapeutic applications, optimizing their synthesis, and investigating their mechanism of action .

Preparation Methods

The synthesis of 6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the condensation of appropriate benzaldehyde derivatives with thiazole amines under specific reaction conditions. For instance, a suitable aryl benzaldehyde and 6-nitrobenzo[d]thiazol-2-amine can be condensed in ethanol with a catalytic quantity of glacial acetic acid to create the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

6-ethyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S.HI/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h5-6,8,13H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXJGPICIRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)CC)SC1=N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.